N-[(1R,2R)-2-(difluoromethoxy)cyclopentyl]cinnoline-4-carboxamide
Description
N-[(1R,2R)-2-(difluoromethoxy)cyclopentyl]cinnoline-4-carboxamide is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a cyclopentyl ring, which is further connected to a cinnoline-4-carboxamide moiety
Properties
IUPAC Name |
N-[(1R,2R)-2-(difluoromethoxy)cyclopentyl]cinnoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2/c16-15(17)22-13-7-3-6-12(13)19-14(21)10-8-18-20-11-5-2-1-4-9(10)11/h1-2,4-5,8,12-13,15H,3,6-7H2,(H,19,21)/t12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWCSLHDPZWGMU-CHWSQXEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC(F)F)NC(=O)C2=CN=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC(F)F)NC(=O)C2=CN=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-(difluoromethoxy)cyclopentyl]cinnoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced using difluoromethylation reagents under specific conditions, often involving metal catalysts to facilitate the reaction.
Coupling with Cinnoline-4-carboxamide: The final step involves coupling the difluoromethoxycyclopentyl intermediate with cinnoline-4-carboxamide using coupling reagents and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and employing continuous flow techniques to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-(difluoromethoxy)cyclopentyl]cinnoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[(1R,2R)-2-(difluoromethoxy)cyclopentyl]cinnoline-4-carboxamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, especially in enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-(difluoromethoxy)cyclopentyl]cinnoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[(1R,2R)-2-(difluoromethoxy)cyclopentyl]-3-(methoxymethyl)-1,2-oxazole-4-carboxamide: This compound shares a similar difluoromethoxycyclopentyl structure but differs in the attached heterocyclic moiety.
Difluoromethoxylated Ketones: These compounds serve as versatile building blocks for synthesizing various nitrogen-containing heterocycles.
Uniqueness
N-[(1R,2R)-2-(difluoromethoxy)cyclopentyl]cinnoline-4-carboxamide is unique due to its specific combination of a difluoromethoxy group with a cinnoline-4-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
